molecular formula C8H14ClNO B079546 1-(Chloroacetyl)azepane CAS No. 52227-33-5

1-(Chloroacetyl)azepane

Cat. No. B079546
CAS RN: 52227-33-5
M. Wt: 175.65 g/mol
InChI Key: OUYNYRUBFQVLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612114B2

Procedure details

To a solution of hexamethyleneimine (2.9 ml) in tetrahydrofuran (25 ml) was added triethylamine (3.5 ml). Chloroacetyl chloride (2.0 ml) was added thereto on an ice bath followed by stirring for 1.5 hours while warming to room temperature. An aqueous solution of 10% citric acid was added thereto, the solution was extracted with ethyl acetate, then sequentially washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (3.5 g).
[Compound]
Name
hexamethyleneimine
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[Cl:8][CH2:9][C:10](Cl)=[O:11].[C:13](O)(=O)[CH2:14]C(CC(O)=O)(C(O)=O)O>O1CCCC1>[N:3]1([C:10](=[O:11])[CH2:9][Cl:8])[CH2:4][CH2:5][CH2:14][CH2:13][CH2:7][CH2:6]1

Inputs

Step One
Name
hexamethyleneimine
Quantity
2.9 mL
Type
reactant
Smiles
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on an ice bath followed
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
sequentially washed with a saturated aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(CCCCCC1)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.